4-Methoxyglucobrassicin

Beschreibung

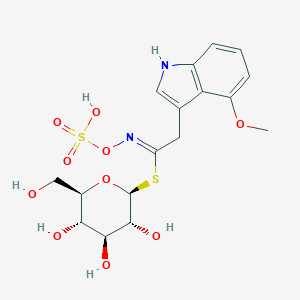

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

83327-21-3 |

|---|---|

Molekularformel |

C17H22N2O10S2 |

Molekulargewicht |

478.5 g/mol |

IUPAC-Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1 |

InChI-Schlüssel |

IIAGSABLXRZUSE-UFRBAHOGSA-N |

Isomerische SMILES |

COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O |

Synonyme |

4-methoxy-3-indolylmethyl glucosinolate 4-methoxyindol-3-ylmethyl glucosinolate 4-methoxyindol-3-ylmethylglucosinolate 4-MOIMG |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The 4-Methoxyglucobrassicin Biosynthesis Pathway in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxyglucobrassicin (4MOI3M) is a tryptophan-derived indole glucosinolate found in the model plant Arabidopsis thaliana. Glucosinolates and their hydrolysis products are crucial components of the plant's defense system against herbivores and pathogens.[1][2] The methoxylation of the indole ring, leading to the formation of 4MOI3M, is a key modification that influences the biological activity of these defense compounds. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including quantitative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the precursor indol-3-ylmethyl glucosinolate (I3M), which is synthesized from the amino acid tryptophan through the core indole glucosinolate pathway. The conversion of I3M to 4MOI3M involves a two-step enzymatic process:

-

Hydroxylation: The cytochrome P450 monooxygenase, CYP81F2 , catalyzes the hydroxylation of I3M at the 4-position of the indole ring to form 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M).[3] While other members of the CYP81F family exist, CYP81F2 is the primary enzyme responsible for this specific conversion.[3]

-

Methylation: Subsequently, Indole Glucosinolate Methyltransferases (IGMTs) , specifically IGMT1 and IGMT2 , catalyze the methylation of the hydroxyl group of 4OHI3M to produce this compound (4MOI3M).[2] These enzymes belong to the family 2 of plant O-methyltransferases.[2]

Data Presentation

Table 1: Key Genes and Enzymes in the this compound Biosynthesis Pathway

| Gene | Enzyme | Function | Substrate | Product |

| CYP81F2 (At5g57220) | Cytochrome P450 81F2 | 4-hydroxylation | Indol-3-ylmethyl glucosinolate (I3M) | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) |

| IGMT1 (At1g21100) | Indole glucosinolate O-methyltransferase 1 | O-methylation | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) | 4-methoxyindol-3-ylmethyl glucosinolate (4MOI3M) |

| IGMT2 (At1g21120) | Indole glucosinolate O-methyltransferase 2 | O-methylation | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) | 4-methoxyindol-3-ylmethyl glucosinolate (4MOI3M) |

Table 2: Quantitative Metabolite Data of this compound and Precursors in Wild-Type and Mutant Arabidopsis

Note: Specific concentrations can vary depending on plant age, growth conditions, and tissue type. The data below represents relative changes observed in key mutant backgrounds.

| Genotype | Tissue | This compound (4MOI3M) Level | 4-hydroxyindol-3-ylmethyl glucosinolate (4OHI3M) Level | Reference |

| Wild-Type (Col-0) | Leaves | Normal | Normal | |

| cyp81f2 mutant | Leaves | Significantly Reduced | Significantly Reduced | [1] |

| igmt5 mutant | Roots | Increased | - | [2] |

| myb34/51/122 triple mutant | Seedlings | Devoid of IGs | Devoid of IGs | [4] |

Table 3: Relative Gene Expression of CYP81F2 and Correlation with Metabolite Accumulation

| Gene | Condition | Relative Expression Change | Correlation with 4MOI3M | Reference |

| CYP81F2 | cyp81f2 mutant (SALK_123882) | Almost completely abolished | Positive (rG = -0.39 for ΔCt) | [1] |

| CYP81F2 | Jasmonate Treatment | Upregulated | Positive | [5] |

Experimental Protocols

Glucosinolate Extraction and Analysis by HPLC-MS/MS

This protocol describes the extraction and quantification of this compound and its precursors from Arabidopsis tissue.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

80% methanol

-

Milli-Q water

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Liquid nitrogen

-

Centrifuge

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Harvest and weigh fresh plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill.

-

-

Extraction:

-

To the powdered tissue, add pre-heated 80% methanol (70°C) at a ratio of 10 µL per mg of fresh weight.

-

Vortex thoroughly and incubate at 70°C for 10 minutes to inactivate myrosinases.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the glucosinolates.

-

-

HPLC-MS/MS Analysis:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Gradient: A typical gradient would be a linear increase from 5% to 95% B over 15-20 minutes.

-

MS/MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound, 4-hydroxyindol-3-ylmethyl glucosinolate, and indol-3-ylmethyl glucosinolate should be optimized based on instrument parameters.

-

Gene Expression Analysis by qRT-PCR

This protocol details the quantification of CYP81F2, IGMT1, and IGMT2 transcript levels.

Materials:

-

Plant tissue

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

Gene-specific primers for CYP81F2, IGMT1, IGMT2, and a reference gene (e.g., ACTIN2, UBQ10)

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Heterologous Expression and Enzyme Assay of CYP81F2

This protocol outlines the expression of CYP81F2 in a heterologous system and the subsequent in vitro assay.

Materials:

-

CYP81F2 cDNA

-

Expression vector (e.g., pYES-DEST52 for yeast, pFastBac for insect cells)

-

Competent cells (e.g., E. coli for plasmid amplification, yeast or insect cells for expression)

-

Cell culture media

-

Indol-3-ylmethyl glucosinolate (I3M) substrate

-

NADPH

-

Microsome isolation buffer

-

HPLC system for product analysis

Procedure:

-

Heterologous Expression:

-

Clone the full-length CYP81F2 cDNA into an appropriate expression vector.

-

Transform the expression construct into the chosen host cells (e.g., Saccharomyces cerevisiae, Spodoptera frugiperda (Sf9) insect cells).

-

Induce protein expression according to the specific protocol for the chosen expression system.

-

-

Microsome Isolation:

-

Harvest the cells expressing CYP81F2.

-

Lyse the cells and isolate the microsomal fraction, which contains the membrane-bound CYP450 enzyme, by differential centrifugation.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, I3M as the substrate, and NADPH as a cofactor in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching agent (e.g., acetonitrile).

-

Analyze the reaction products by HPLC or LC-MS to detect the formation of 4-hydroxyindol-3-ylmethyl glucosinolate.

-

Mandatory Visualization

Caption: The core biosynthetic pathway of this compound in Arabidopsis thaliana.

Caption: Simplified regulatory network of this compound biosynthesis.

References

- 1. The Gene Controlling the Indole Glucosinolate Modifier1 Quantitative Trait Locus Alters Indole Glucosinolate Structures and Aphid Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl Transfer in Glucosinolate Biosynthesis Mediated by Indole Glucosinolate O-Methyltransferase 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering in Nicotiana benthamiana Reveals Key Enzyme Functions in Arabidopsis Indole Glucosinolate Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYB34, MYB51, and MYB122 distinctly regulate indolic glucosinolate biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Isolation of 4-Methoxyglucobrassicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 4-Methoxyglucobrassicin, an indole glucosinolate found in cruciferous vegetables. It details the initial discovery and outlines modern experimental protocols for its extraction, purification, and identification. Quantitative data from various studies are summarized, and key analytical techniques are described. Furthermore, this guide explores the relevance of this compound in drug development by illustrating its interaction with significant signaling pathways, such as Keap1-Nrf2 and NF-κB. Detailed methodologies and visual diagrams are provided to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a naturally occurring indole glucosinolate found in a variety of cruciferous plants, including broccoli, cabbage, and swede.[1][2] Glucosinolates and their hydrolysis products are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-cancer properties.[3] The discovery and subsequent isolation of this compound have paved the way for further investigation into its biological activities and potential therapeutic applications.

This guide will delve into the historical context of its discovery, provide detailed modern methodologies for its isolation and characterization, present quantitative data from relevant studies, and explore its role in modulating key cellular signaling pathways pertinent to drug discovery.

Discovery of this compound

The initial identification of this compound was a result of systematic investigations into the chemical composition of Brassica species. Building upon the established knowledge of glucosinolates, researchers in the early 1980s sought to characterize the diverse array of these compounds in various cruciferous vegetables.

This compound was first isolated and characterized from swede (Brassica napobrassica L. Mill) by Truscott and colleagues in 1983.[4] This discovery was part of a broader effort to identify and quantify indole glucosinolates in edible plants.[1] Since its initial discovery, this compound has been identified in numerous other Brassica species, including Brassica rapa.[5][6]

Experimental Protocols for Isolation and Characterization

While the original isolation methods have been refined over time, the fundamental principles remain the same. Modern approaches utilize advanced chromatographic and spectroscopic techniques for efficient and accurate isolation and characterization.

General Extraction of Glucosinolates

A widely adopted method for the extraction of glucosinolates from plant material involves the use of a methanol-water mixture to deactivate the enzyme myrosinase, which would otherwise hydrolyze the glucosinolates upon tissue disruption.[7][8]

Protocol for Glucosinolate Extraction:

-

Sample Preparation: Homogenize fresh or freeze-dried plant material to a fine powder.

-

Enzyme Inactivation and Extraction: Immediately add 70-80% methanol in water (at least 10 volumes) to the powdered sample and heat to 70-80°C for 15-20 minutes to inactivate myrosinase.[7][8]

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted glucosinolates.

-

Concentration: The extract can be concentrated under reduced pressure for further purification.

Purification by Column Chromatography

The crude extract can be purified using various column chromatography techniques. Anion-exchange chromatography is particularly effective for separating glucosinolates due to their negatively charged sulfate group.

Protocol for Anion-Exchange Chromatography:

-

Column Preparation: Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sephadex).

-

Sample Loading: Load the concentrated glucosinolate extract onto the column.

-

Washing: Wash the column with water or a low-concentration buffer to remove neutral and cationic impurities.

-

Elution: Elute the bound glucosinolates using a salt gradient (e.g., potassium sulfate or pyridinium acetate).

-

Fraction Collection: Collect fractions and monitor for the presence of glucosinolates using a suitable analytical method (e.g., HPLC).

Analysis and Characterization by HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of glucosinolates. Coupling HPLC with Mass Spectrometry (LC-MS/MS) allows for definitive identification based on mass-to-charge ratio and fragmentation patterns.[9]

HPLC Conditions for Glucosinolate Analysis:

-

Column: C18 reverse-phase column.[9]

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or acetic acid.[9]

-

Detection: UV detection at approximately 229 nm.[8]

Mass Spectrometry Parameters for this compound:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used.[10]

-

Characteristic Fragment Ions: Key fragment ions can be used for identification in MS/MS analysis.[10][12]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of isolated compounds. Both ¹H and ¹³C NMR are used to confirm the structure of this compound.[13]

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following tables summarize quantitative data from various studies.

| Plant Source | Plant Part | Concentration of this compound | Reference |

| Brassica rapa ssp. pekinensis (Chinese Cabbage) | Hairy Roots | 1.19-fold higher in specific conditions | [5] |

| Brassica rapa ssp. | Sprouts | 2.89 - 5.48 mg/g DW | [14] |

| Brassica rapa | Leaves | Quantitatively Trait Loci dependent | [15] |

DW: Dry Weight

| Physicochemical and Spectroscopic Data for this compound | |

| Molecular Formula | C₁₇H₂₂N₂O₁₀S₂ |

| Molecular Weight | 478.5 g/mol [16] |

| Monoisotopic Mass | 478.07158725 Da[16] |

| Precursor Ion [M-H]⁻ (LC-MS) | 477.0646 m/z[10][11] |

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from a plant source.

Signaling Pathways Modulated by this compound and its Derivatives

Natural compounds, including derivatives of this compound, have been shown to modulate key signaling pathways involved in cellular stress response and inflammation, which are critical targets in drug development.

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[17][18] Isothiocyanates, the hydrolysis products of glucosinolates, are known activators of this pathway.[3]

The NF-κB signaling pathway plays a central role in regulating inflammatory responses.[19][20][] Certain natural compounds can inhibit this pathway, thereby exerting anti-inflammatory effects.[22]

Conclusion

The discovery and isolation of this compound have been pivotal in advancing our understanding of the chemical diversity and biological potential of glucosinolates. The methodologies outlined in this guide provide a framework for the continued exploration of this and other related compounds. For drug development professionals, the ability of this compound and its derivatives to modulate critical signaling pathways like Keap1-Nrf2 and NF-κB highlights its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research into its bioavailability, metabolism, and efficacy in preclinical and clinical settings is warranted to fully elucidate its therapeutic potential.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Showing Compound this compound (FDB017767) - FooDB [foodb.ca]

- 3. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification and Diversity Analyses of Major Glucosinolates in Conserved Chinese Cabbage (Brassica rapa L. ssp. pekinensis) Germplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idosi.org [idosi.org]

- 9. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Methoxy-3-indolylmethyl glucosinolate | C17H22N2O10S2 | CID 9576738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | C17H22N2O10S2 | CID 6122984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative trait loci for glucosinolate accumulation in Brassica rapa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | C17H22N2O10S2 | CID 656563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

natural sources of 4-Methoxyglucobrassicin in Brassicaceae

An In-depth Technical Guide on the Natural Sources of 4-Methoxyglucobrassicin in Brassicaceae

Introduction

This compound is an indole glucosinolate, a class of secondary plant metabolites, naturally occurring in vegetables of the Brassicaceae family.[1][2] These compounds and their hydrolysis products, such as isothiocyanates and indole-3-carbinol, are of significant interest to researchers, scientists, and drug development professionals for their potential health benefits, including antioxidant and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the natural sources of this compound in Brassicaceae, detailed experimental protocols for its analysis, and visualizations of key pathways and workflows.

Natural Sources and Quantitative Data

This compound has been identified in a variety of cruciferous vegetables. The concentration of this glucosinolate can vary significantly depending on the plant species, cultivar, developmental stage, and growing conditions.[3] Below is a summary of reported concentrations of this compound in several Brassicaceae species.

Table 1: Concentration of this compound in Various Brassicaceae Species

| Plant Species | Cultivar/Variety | Plant Part | Concentration (µmol/g Dry Weight) | Reference |

| Red Cabbage (Brassica oleracea var. capitata f. rubra) | Not specified | Sprouts | ~0.2 (6% of total glucosinolates) | [4] |

| Red Cabbage (Brassica oleracea var. capitata f. rubra) | Not specified | Mature Plant | Major indole glucosinolate | [4] |

| Broccoli (Brassica oleracea var. italica) | Not specified | Sprouts | ~0.4 (12% of total glucosinolates) | [4] |

| Broccoli (Brassica oleracea var. italica) | Multiple cultivars | 3-day sprouts | ~0.5 - 2.5 | [3] |

| Broccoli (Brassica oleracea var. italica) | Multiple cultivars | 11-day seedlings | ~0.2 - 1.8 | [3] |

| Wild Radish (Raphanus raphanistrum) | Not specified | Leaves | Present | [5] |

Note: Data is compiled from multiple sources and analytical methods. Direct comparison between studies may be limited by variations in experimental conditions.

Experimental Protocols

The extraction and quantification of this compound from plant material typically involve a multi-step process to isolate the compound and then analyze it using chromatographic techniques.

Sample Preparation and Extraction

-

Harvesting and Storage : Collect fresh plant material (e.g., leaves, sprouts, roots) and immediately freeze in liquid nitrogen to halt enzymatic activity.[5] Store samples at -80°C until extraction.

-

Lyophilization and Grinding : Freeze-dry the plant material to remove water and then grind it into a fine powder using a cooled blender or mortar and pestle.

-

Extraction :

-

Weigh approximately 1 g of the powdered sample into a 50 mL tube.

-

Add 25 mL of a 70:30 (v/v) methanol:water solution.[5]

-

Heat the mixture at 70°C for 30 minutes with vortex mixing.[5]

-

Centrifuge the mixture at 4000 rpm for 30 minutes at 4°C.[5]

-

Collect the supernatant. The solvent can be removed using a rotary evaporator under vacuum at 40°C.[5]

-

Purification using Ion-Exchange Chromatography

-

Column Preparation : Prepare a small column with an appropriate ion-exchange resin (e.g., DEAE-Sephadex).

-

Loading : Dissolve the dried extract in ultrapure water and load it onto the ion-exchange column.

-

Washing : Wash the column to remove interfering compounds.

-

Desulfation : To facilitate chromatographic analysis, the glucosinolates are often converted to their desulfo-analogs. This is achieved by adding a purified sulfatase solution (e.g., from Helix pomatia) to the column and allowing it to react.

-

Elution : Elute the desulfoglucosinolates from the column with ultrapure water.[6]

-

Lyophilization : Freeze-dry the eluate to obtain a purified powder of desulfoglucosinolates.

Quantification by HPLC or LC-MS/MS

-

Sample Reconstitution : Dissolve the purified desulfoglucosinolate powder in a precise volume of ultrapure water for analysis.

-

Chromatographic Conditions :

-

Column : A C18 column is commonly used for the separation of glucosinolates.[7]

-

Mobile Phase : A gradient of acetonitrile and acidified water is typically employed.[7][8] For example, a gradient could be:

-

Start with 2% acetonitrile for 4 minutes.

-

Increase to 7.5% acetonitrile over 6 minutes.

-

Increase to 35% over 19 minutes.[8]

-

-

Flow Rate : A typical flow rate is around 0.4 mL/min.[8]

-

-

Detection :

-

HPLC-UV/PDA : Detection is commonly performed at 229 nm.[8] Quantification is achieved by comparing retention times and UV spectra with commercial reference standards.

-

LC-MS/MS : For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry can be used.[7][9] Detection can be achieved using either high-resolution or unit-resolution mass spectrometry.[7]

-

-

Data Analysis : The concentration of this compound is calculated based on a calibration curve of a known standard (e.g., sinigrin) and applying a relative response factor.

Mandatory Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

Biosynthesis Pathway of Indole Glucosinolates

Caption: Simplified biosynthesis pathway of this compound from tryptophan.

References

- 1. CAS 83327-21-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Variation in Glucosinolate Accumulation among Different Sprout and Seedling Stages of Broccoli (Brassica oleracea var. italica) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iris.uniss.it [iris.uniss.it]

- 6. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. starlingscience.com [starlingscience.com]

- 9. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]

biological role of 4-Methoxyglucobrassicin in plant defense

An In-depth Technical Guide to the Biological Role of 4-Methoxyglucobrassicin in Plant Defense

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Plants have evolved sophisticated chemical defense systems to combat microbial pathogens and herbivores. Among these are glucosinolates, a class of secondary metabolites prevalent in the Brassicaceae family. This technical guide focuses on the indole glucosinolate This compound (4-MEO-GBS) , a pivotal molecule in the plant's innate immune response. Upon pathogen perception, 4-MEO-GBS is synthesized and subsequently hydrolyzed in a pathway requiring the myrosinase PENETRATION 2 (PEN2). This metabolic activation is a critical signaling step that leads to the fortification of the plant cell wall through callose deposition, forming a physical barrier against invading pathogens. This document provides a detailed overview of the biosynthesis of 4-MEO-GBS, its activation pathway, its role in pathogen-triggered immunity, quantitative data on its induction, and key experimental protocols for its study.

Introduction to Glucosinolate-Based Defenses

The "mustard oil bomb" is a classic model of plant defense, where inert glucosinolate precursors are stored separately from their activating myrosinase enzymes.[1] Upon tissue damage by herbivores or pathogens, the two components mix, leading to the production of toxic hydrolysis products like isothiocyanates, nitriles, and thiocyanates.[1] This system provides a broad-spectrum defense against a variety of biological threats.[2]

Indole glucosinolates, derived from the amino acid tryptophan, are a key subclass involved in immunity. While glucobrassicin (GBS) is the primary indole glucosinolate, its methoxylated derivative, this compound (4-MEO-GBS), has been identified as a specialized and crucial molecule in the defense against microbial pathogens.[3][4] Its role extends beyond simple toxicity, acting as a critical signaling component in the activation of downstream immune responses like callose deposition.[4]

Biosynthesis of this compound

The biosynthesis of 4-MEO-GBS is an extension of the core indole glucosinolate pathway, originating from tryptophan.

-

Core Synthesis: Tryptophan is converted through a series of enzymatic steps involving cytochrome P450 enzymes (CYP79B2/B3, CYP83B1) to form indole-3-acetaldoxime (IAOx) and subsequently the primary indole glucosinolate, glucobrassicin (GBS).

-

Hydroxylation: GBS is hydroxylated at the 4-position of the indole ring to form 4-hydroxyglucobrassicin (4-OH-GBS).

-

Methoxylation: A subsequent methylation step, catalyzed by a methyltransferase, converts 4-OH-GBS into this compound (4-MEO-GBS).

A key regulatory enzyme in this latter stage is CYP81F2 , a cytochrome P450 monooxygenase. Studies in Arabidopsis thaliana and Brassica napus have shown that the expression of CYP81F2 is strongly induced upon perception of pathogen-associated molecular patterns (PAMPs), and its activity is directly correlated with the accumulation of 4-MEO-GBS.[1][5][6]

Role in Plant-Pathogen Interactions

The 4-MEO-GBS pathway is integral to PAMP-triggered immunity (PTI), the first line of inducible defense in plants.

Activation upon Pathogen Recognition

Surface-localized pattern recognition receptors (PRRs) recognize conserved MAMPs, such as bacterial flagellin (flg22) or fungal chitin. This recognition event initiates a signaling cascade that leads to a massive transcriptional reprogramming, including the upregulation of defense-related genes.[4] Among the most strongly induced genes are those required for 4-MEO-GBS biosynthesis, particularly CYP81F2.[1][6] This leads to a rapid accumulation of 4-MEO-GBS at the site of potential infection.

The PEN2-Dependent Metabolic Activation and Callose Deposition

While accumulation of 4-MEO-GBS is the first step, its defensive activity requires metabolic activation. This is mediated by the atypical myrosinase PENETRATION 2 (PEN2) . The PEN2 pathway is specifically required for MAMP-triggered callose deposition.[4]

The proposed signaling pathway is as follows:

-

PAMP Perception: A PRR (e.g., FLS2 for flg22) recognizes a MAMP.

-

Signal Transduction: An intracellular signaling cascade is initiated. While not fully elucidated, this involves MAP kinases and ethylene signaling pathways.[4]

-

Transcriptional Upregulation: Expression of CYP81F2 and other defense genes is induced, leading to the synthesis and accumulation of 4-MEO-GBS.

-

Metabolic Activation: PEN2 hydrolyzes 4-MEO-GBS. The resulting unstable aglycone is believed to be converted into a currently unidentified signaling molecule.

-

Callose Synthase Activation: This signal activates the callose synthase PMR4 (GSL5) at the plasma membrane.

-

Callose Deposition: PMR4 synthesizes callose, a β-1,3-glucan polymer, which is deposited in the apoplast between the cell wall and the plasma membrane, forming papillae that reinforce the cell wall.

This localized callose deposition acts as a physical barrier, preventing the ingress of fungal hyphae or bacterial pathogens.[4]

Quantitative Analysis of 4-MEO-GBS Induction

The induction of 4-MEO-GBS is a quantifiable defense response. Studies on Brassica napus infected with the fungal pathogen Leptosphaeria maculans (blackleg disease) demonstrate a clear correlation between resistance, CYP81F2 gene expression, and 4-MEO-GBS accumulation.

Table 1: CYP81F2-A10 Gene Expression in B. napus in Response to L. maculans Data shows the relative fold increase in CYP81F2-A10 transcripts in inoculated samples compared to mock-treated controls at 6 days post-inoculation (DPI).

| Genotype | Description | Relative Fold Increase (± SE) |

| Westar | Susceptible Control | 1.83 (± 0.20) |

| HN7 | Resistant NIL | 2.50 (± 0.32) |

| NJ11 | Resistant NIL | 2.90 (± 0.31) |

| KN1 | Resistant NIL* | 2.65 (± 0.25) |

| NIL: Near-Isogenic Line containing a resistance-associated CYP81F2-A10 allele. | ||

| (Data adapted from McCausland, 2023)[1] |

Table 2: 4-MEO-GBS Concentration in B. napus in Response to L. maculans Data shows the concentration of 4-MEO-GBS in mock-treated vs. inoculated leaf tissue at 6 and 8 DPI.

| Genotype | Treatment | 4-MEO-GBS (µmol/g FW) at 6 DPI | 4-MEO-GBS (µmol/g FW) at 8 DPI |

| Westar | Mock | 0.057 | 0.048 |

| Inoculated | 0.060 | 0.120 | |

| HN7 | Mock | 0.061 | 0.055 |

| Inoculated | 0.138 | 0.129 | |

| NJ11 | Mock | 0.059 | 0.060 |

| Inoculated | 0.131 | 0.125 | |

| *Indicates a statistically significant increase compared to both its mock control and the inoculated Westar control at the same time point. | |||

| (Data adapted from McCausland, 2023)[1] |

These data quantitatively demonstrate that resistant plant lines exhibit both earlier and stronger induction of CYP81F2 expression and subsequent 4-MEO-GBS accumulation, linking this metabolic pathway directly to a successful defense outcome.[1]

Key Experimental Protocols

Investigating the role of 4-MEO-GBS involves a combination of phytohormone analysis, molecular biology, and microscopy.

Glucosinolate Extraction and HPLC Analysis

This protocol allows for the quantification of 4-MEO-GBS and other glucosinolates from plant tissue.

-

Homogenization: Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of 70% methanol (MeOH) and incubate at 70°C for 10 minutes to inactivate endogenous myrosinases. Centrifuge at 3,000 x g for 10 minutes. Collect the supernatant.

-

Purification: Load the supernatant onto a DEAE Sephadex A-25 ion-exchange column. Wash the column sequentially with 70% MeOH, water, and 20 mM sodium acetate (NaOAc) buffer (pH 5.5).

-

Desulfation: Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature. This step removes the sulfate group, which is necessary for reverse-phase HPLC analysis.

-

Elution: Elute the resulting desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.

-

Analysis: Analyze the eluate using a High-Pressure Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV detector set to 229 nm.[3] Identify and quantify 4-MEO-GBS by comparing retention time and peak area to a purified standard.[3]

Callose Staining and Quantification

This microscopy-based method visualizes and quantifies callose deposition as a readout for the 4-MEO-GBS defense pathway activation.

-

Sample Collection & Elicitation: Use Arabidopsis seedlings or leaf discs. Float them in a multi-well plate containing either a mock solution (water) or a MAMP elicitor (e.g., 1 µM flg22). Incubate for 18-24 hours.

-

Fixing & Clearing: Fix the tissue in an ethanol:acetic acid (3:1) solution overnight. This step also removes chlorophyll, which can interfere with fluorescence.

-

Rehydration & Staining: Rehydrate the tissue through an ethanol series (e.g., 70%, 50%) and wash with water. Incubate the tissue in a staining solution of 0.01% aniline blue in 150 mM K₂HPO₄ buffer (pH 9.0) for at least 2 hours in the dark.

-

Microscopy: Mount the stained tissue in 50% glycerol on a microscope slide. Visualize callose deposits using a fluorescence microscope with a DAPI or UV filter set (Excitation ~370 nm, Emission ~510 nm). Callose deposits will appear as bright yellow-green fluorescent spots.

-

Quantification: Capture images and use image analysis software (e.g., ImageJ/Fiji) to automatically count the number of callose deposits per unit area.

Conclusion and Future Perspectives

This compound is a specialized metabolite that functions as a critical signaling molecule in plant innate immunity. Its synthesis is rapidly induced upon pathogen perception, and its subsequent activation via the PEN2 myrosinase pathway is essential for triggering downstream defenses, most notably the deposition of callose as a physical barrier. The quantitative link between CYP81F2 expression, 4-MEO-GBS accumulation, and disease resistance underscores its importance.

For researchers in drug development and crop protection, this pathway presents several points of interest:

-

Breeding Targets: The CYP81F2 gene and its regulatory elements are prime targets for marker-assisted breeding to develop crop varieties with enhanced resistance to fungal and bacterial pathogens.

-

Elicitors: Understanding how MAMPs trigger this pathway could inform the development of novel biopesticides or crop treatments that "prime" the plant's immune system by inducing the 4-MEO-GBS pathway before a pathogen can establish a significant infection.

-

Fungicide Development: The enzymes in this pathway, such as PEN2, could be explored as potential targets for chemical intervention, although modulating plant-based targets is inherently complex.

Further research is needed to identify the precise signaling molecule produced from 4-MEO-GBS hydrolysis and to fully map the signaling intermediates between pathway activation and callose synthase function. Elucidating these details will provide a more complete picture of this elegant defense mechanism and may open new avenues for enhancing plant health and agricultural productivity.

References

- 1. mdpi.com [mdpi.com]

- 2. A new cyanogenic metabolite in Arabidopsis required for inducible pathogen defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucosinolate Metabolites Required for an Arabidopsis Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Callose biosynthesis in arabidopsis with a focus on pathogen response: what we have learned within the last decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. A quantitative RT-PCR platform for high-throughput expression profiling of 2500 rice transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxyglucobrassicin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin, a naturally occurring indole glucosinolate found in cruciferous vegetables, and its hydrolysis products have garnered significant attention within the scientific community for their potential therapeutic properties, particularly in cancer chemoprevention. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the enzymatic hydrolysis process that leads to the formation of its bioactive metabolite, 4-methoxyindole-3-carbinol (4MeOI3C), and explores the key signaling pathways modulated by these compounds, including the Aryl Hydrocarbon Receptor (AhR), Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and Notch pathways. Detailed experimental protocols for the myrosinase-mediated hydrolysis of glucosinolates are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is a secondary metabolite belonging to the family of indole glucosinolates. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime moiety, and an indole ring substituted with a methoxy group at the 4-position.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate[1] |

| CAS Number | 83327-21-3[2] |

| Molecular Formula | C₁₇H₂₂N₂O₁₀S₂[2] |

| Molecular Weight | 478.49 g/mol [3] |

| SMILES | COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO[1] |

| InChI | InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-17,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Solid, powder | [4] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents. | [1][3] |

| Acidity | Extremely strong acidic compound (based on its pKa). | [3] |

| Melting Point | Not available. | [3] |

| Thermal Stability | Less stable than glucobrassicin and gluconapin upon heating. Thermal degradation follows first-order kinetics. | [5] |

Biological Activity and Therapeutic Potential

The biological activity of this compound is primarily attributed to its hydrolysis products, which are formed upon enzymatic breakdown by myrosinase. The main bioactive metabolite is 4-methoxyindole-3-carbinol (4MeOI3C).

Anticancer Activity

Research has demonstrated the antiproliferative effects of 4MeOI3C on human cancer cell lines. A study on colon cancer cells revealed its potential as a chemopreventive agent.

Table 3: In Vitro Anticancer Activity of 4-Methoxyindole-3-carbinol (4MeOI3C)

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Reference |

| DLD-1 | Colon Cancer | 116 | [6] |

| HCT 116 | Colon Cancer | 96 | [6] |

Myrosinase-Mediated Hydrolysis of this compound

Upon tissue damage in cruciferous plants, this compound comes into contact with the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process involves the cleavage of the thioglucosidic bond, leading to the formation of an unstable aglycone. This intermediate then rearranges to produce isothiocyanates, which in the case of indole glucosinolates, are highly unstable and rapidly convert to other products, primarily indole-3-carbinols.

Experimental Protocols

Myrosinase-Mediated Hydrolysis of Glucosinolates

This protocol outlines a general procedure for the enzymatic hydrolysis of glucosinolates, which can be adapted for this compound.

Materials:

-

Glucosinolate standard (e.g., this compound)

-

Myrosinase enzyme preparation (e.g., from white mustard seeds)

-

Phosphate buffer (pH 6.5)

-

Deactivated ion-exchange resin (e.g., DEAE-Sephadex A-25)

-

High-performance liquid chromatography (HPLC) system

-

Reaction vials

-

Water bath or incubator

Procedure:

-

Enzyme Preparation: Prepare a solution of myrosinase in phosphate buffer. The optimal concentration should be determined empirically.

-

Substrate Preparation: Dissolve the glucosinolate standard in phosphate buffer to a known concentration.

-

Reaction Setup: In a reaction vial, combine the glucosinolate solution with the myrosinase solution. A typical reaction volume is 1-2 mL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes). Time-course experiments can be conducted to determine the optimal reaction time.

-

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes) or by adding a denaturing agent.

-

Product Analysis:

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Analyze the supernatant using a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the hydrolysis products (e.g., 4-methoxyindole-3-carbinol).

-

A C18 column is typically used for the separation of indole compounds.

-

Key Signaling Pathways

The biological effects of this compound's metabolites are mediated through the modulation of several key intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbinol (I3C), a close analog of 4MeOI3C, is a known ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to its translocation to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.

NF-κB Signaling Pathway

Indole-3-carbinol has been shown to inhibit the activation of the NF-κB pathway.[7] NF-κB is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex" (containing APC, Axin, and GSK3β), leading to its ubiquitination and degradation. Wnt binding to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF transcription factors. I3C and its derivatives have been shown to modulate this pathway, often leading to the downregulation of β-catenin.[6]

References

- 1. Indole-3-Carbinol Promotes Goblet-Cell Differentiation Regulating Wnt and Notch Signaling Pathways AhR-Dependently - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-indole-3-carbinol is a highly potent new small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells that coordinately inhibits cell proliferation and disrupts expression of microphthalmia-associated transcription factor isoform-M - PMC [pmc.ncbi.nlm.nih.gov]

- 3. greenvillepost.com [greenvillepost.com]

- 4. Notch Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Indole-3-Carbinol Promotes Apoptosis and Inhibits the Metastasis of Esophageal Squamous Cell Carcinoma by Downregulating the Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxyglucobrassicin and its derivatives in cruciferous vegetables

An In-depth Technical Guide to 4-Methoxyglucobrassicin and its Derivatives in Cruciferous Vegetables

Introduction

This compound is a significant indole glucosinolate, a class of sulfur-containing secondary metabolites, predominantly found in cruciferous vegetables of the Brassicaceae family, such as broccoli, cabbage, and kale.[1] Glucosinolates and their hydrolysis products are of considerable interest to researchers due to their roles in plant defense and their potential health benefits for humans, including antioxidant and anti-cancer properties.[1][2] Upon tissue damage, the enzyme myrosinase hydrolyzes glucosinolates into various bioactive compounds, including isothiocyanates and indoles.[1][3] this compound, specifically, has been identified as a signaling molecule in plant defense against bacterial and fungal pathogens.[4] This guide provides a comprehensive overview of this compound, its derivatives, biosynthesis, analytical methodologies, and biological significance for researchers, scientists, and drug development professionals.

Derivatives of Glucobrassicin

Glucobrassicin is the parent compound to a family of indole glucosinolates. Several derivatives have been identified in plants, with variations in the indole ring. The primary derivatives, which are as frequently found in crucifers as glucobrassicin itself, include:

-

1-Methoxyglucobrassicin (Neoglucobrassicin): A methoxy group is added at the N1 position of the indole ring.

-

4-Hydroxyglucobrassicin: A hydroxyl group is present at the C4 position.

-

This compound: A methoxy group is added at the C4 position.[4]

Other rarer derivatives that have been discovered include 1,4-Dimethoxyglucobrassicin, 1-Sulfoglucobrassicin, and 6'-Isoferuloylglucobrassicin.[4]

Biosynthesis Pathway

The biosynthesis of indole glucosinolates, including this compound, originates from the amino acid tryptophan. The initial steps involve the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a reaction catalyzed by cytochrome P450 enzymes (CYP79B2 and CYP79B3 in Arabidopsis thaliana).[4] A subsequent monooxygenase reaction, catalyzed by CYP83B1, converts IAOx into a proposed 1-aci-nitro-2-indolyl-ethane intermediate.[4] Further enzymatic steps lead to the core glucosinolate structure, which is then modified to form glucobrassicin and its subsequent derivatives like this compound.

Caption: Biosynthesis of this compound from Tryptophan.

Quantitative Data

The concentration of this compound can vary significantly depending on the specific cruciferous vegetable and processing methods. Analysis of kimchi, which primarily uses Chinese cabbage, has shown that this compound can be one of the most abundant glucosinolates.[5]

| Sample Type | Analyte | Concentration Range (μmol/g DW) | Average Concentration (μmol/g DW) | Reference |

| Kimchi | Glucoalyssin | 0.00 - 7.07 | 0.86 | [5][6] |

| Kimchi | Gluconapin | 0.00 - 5.85 | 1.17 | [5][6] |

| Kimchi | Glucobrassicanapin | 0.00 - 11.87 | 3.03 | [5][6] |

| Kimchi | Glucobrassicin | 0.00 - 0.42 | 0.06 | [5][6] |

| Kimchi | This compound | 0.12 - 9.36 | 3.52 | [5][6] |

Experimental Protocols

Accurate extraction and quantification are critical for studying this compound. Liquid chromatography coupled with mass spectrometry is the predominant analytical technique.[7][8]

Extraction of Intact Glucosinolates

This protocol is adapted from methodologies for analyzing glucosinolates in plant tissues.[9]

-

Sample Homogenization: Freeze plant material (e.g., leaves, roots) in liquid nitrogen immediately upon collection to quench enzymatic activity. Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Enzyme Deactivation: Transfer the powdered sample to a boiling solution of 70-80% methanol or ethanol and heat for 10-15 minutes to permanently deactivate myrosinase.

-

Extraction: After cooling, centrifuge the mixture. Collect the supernatant. Re-extract the plant material pellet with the same solvent two more times to ensure complete extraction.

-

Concentration: Combine the supernatants and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude glucosinolate extract.

-

Purification (Optional): For cleaner samples, the crude extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds like pigments and lipids.

-

Final Preparation: Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., water/acetonitrile) for LC-MS/MS analysis.

Quantification by LC-MS/MS

This protocol is a generalized method based on validated techniques for glucosinolate analysis.[6][10][11]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or ion trap mass spectrometer (MS/MS).

-

Column: A C18 reversed-phase column (e.g., Synergi Fusion-RP, 250 x 2 mm, 4 µm) is effective for separating intact glucosinolates.[10]

-

Mobile Phase:

-

Gradient Elution: A typical gradient might be: 0-8 min, 0-6% B; 8-25 min, linear gradient to 10% B; 25-35 min, linear gradient to 40% B.[11] The gradient is optimized to achieve separation of all target analytes.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard for glucosinolates.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each glucosinolate. For this compound, the [M-H]⁻ precursor ion is at m/z 477, with characteristic product ions for confirmation.[9] The common fragment for all glucosinolates, HSO₄⁻ at m/z 97, is often used in precursor ion scans to identify unknown glucosinolates.[10]

-

Source Temperature: Typically held around 450 °C.[11]

-

-

Quantification: A calibration curve is generated using certified reference standards of this compound. An internal standard, such as sinigrin or sinalbin, is often used to correct for variations in extraction efficiency and instrument response.[10]

Biological Activity and Signaling

Upon plant cell disruption, myrosinase hydrolyzes this compound. The resulting aglycone is unstable and rearranges to form various bioactive products, primarily indoles. These compounds are involved in plant defense mechanisms.[4] In humans, the breakdown products of indole glucosinolates are of interest for their potential to modulate the activity of drug-metabolizing enzymes, which may contribute to chemoprotective effects.[3]

Caption: General Hydrolysis Pathway of this compound.

Experimental Workflow Visualization

The process of analyzing this compound from cruciferous vegetables involves several distinct stages, from sample collection to final data analysis.

Caption: Analytical Workflow for this compound Quantification.

Conclusion

This compound and its related indole glucosinolates are important phytochemicals in cruciferous vegetables. Their role in plant defense and the potential health-promoting activities of their breakdown products make them a key area of research. Standardized and validated analytical methods, particularly LC-MS/MS, are essential for the accurate quantification of these compounds in complex food matrices. This guide provides the foundational technical information required for researchers to design and execute studies on this compound, from understanding its biosynthesis to implementing robust analytical workflows.

References

- 1. CAS 83327-21-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Anti-Carcinogenic Glucosinolates in Cruciferous Vegetables and Their Antagonistic Effects on Prevention of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cruciferous Vegetables and Drug Metabolising Enzyme Phenotype | National Agricultural Library [nal.usda.gov]

- 4. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. First experimental evidence suggests use of glucobrassicin as source of auxin in drought-stressed Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.uniss.it [iris.uniss.it]

4-Methoxyglucobrassicin: A Key Signaling Molecule in Plant Defense and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin (4-MeO-GBS), an indole glucosinolate prevalent in Brassicaceae, has emerged as a critical signaling molecule in orchestrating plant responses to a myriad of biotic and abiotic stresses. This technical guide delves into the core functions of 4-MeO-GBS, elucidating its biosynthesis, degradation, and multifaceted roles in plant defense and its interplay with hormonal signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for professionals in plant science and drug development.

Introduction

Glucosinolates are a class of secondary metabolites characteristic of the order Brassicales, playing a pivotal role in plant defense against herbivores and pathogens. Among these, the indole glucosinolate this compound (4-MeO-GBS) has garnered significant attention for its direct and indirect functions as a signaling molecule. Upon tissue damage, 4-MeO-GBS is hydrolyzed by the enzyme myrosinase into biologically active compounds that can deter pests and inhibit pathogen growth.[1] Beyond its role as a precursor to defense compounds, 4-MeO-GBS itself and its derivatives are integral components of a sophisticated signaling network that regulates innate immunity and interacts with key phytohormone pathways. This guide provides a detailed overview of the current understanding of 4-MeO-GBS as a signal molecule, supported by quantitative data and experimental methodologies.

Biosynthesis and Degradation

The biosynthesis of 4-MeO-GBS originates from the amino acid tryptophan. Tryptophan is converted to indole-3-acetaldoxime (IAOx), a crucial metabolic branch point. IAOx can be directed towards the synthesis of indole-3-acetic acid (IAA), the primary auxin in plants, or into the indole glucosinolate pathway.[2][3] In the latter, IAOx undergoes a series of modifications, including glucosylation and sulfation, to form glucobrassicin (GBS). 4-MeO-GBS is then synthesized from GBS through methoxylation of the indole ring.[1]

Upon tissue disruption, such as during herbivory or pathogen attack, 4-MeO-GBS is hydrolyzed by myrosinase. This enzymatic degradation releases an unstable aglycone, which can then rearrange to form various bioactive products, including isothiocyanates, nitriles, and other indolic compounds.[1] The specific breakdown products are influenced by various factors, including pH and the presence of specifier proteins.

References

Preliminary Studies on 4-Methoxyglucobrassicin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyglucobrassicin (4-MGB) is a naturally occurring indole glucosinolate found in cruciferous vegetables. Upon consumption and hydrolysis by the enzyme myrosinase, 4-MGB is converted into its bioactive breakdown product, 4-methoxyindole-3-carbinol (4-MeOI3C). Preliminary scientific investigations have highlighted the potential of 4-MGB and its metabolites in the realms of cancer chemoprevention and anti-inflammatory action. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved.

Data Presentation: Quantitative Bioactivity Data

The primary bioactive metabolite of this compound, 4-methoxyindole-3-carbinol (4-MeOI3C), has demonstrated cytotoxic effects against human cancer cell lines. The following table summarizes the available quantitative data on its anti-proliferative activity.

| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |

| 4-Methoxyindole-3-carbinol (4-MeOI3C) | DLD-1 (Human colon cancer) | MTT Assay | 116 | 48 | [1] |

| 4-Methoxyindole-3-carbinol (4-MeOI3C) | HCT 116 (Human colon cancer) | MTT Assay | 96 | 48 | [1] |

Experimental Protocols

This section details the key experimental methodologies employed in the preliminary bioactivity studies of this compound and its derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Plate cells (e.g., DLD-1, HCT 116) in a 96-well plate at a predetermined optimal density.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 4-methoxyindole-3-carbinol in the appropriate cell culture medium.

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubate for the desired period (e.g., 48 hours).

-

-

MTT Addition and Incubation:

-

Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS) and filter-sterilize.

-

Add a specific volume of the MTT solution to each well (typically 10% of the total volume).

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity Assessment: TNF-α Secretion in LPS-Stimulated THP-1 Cells

This assay evaluates the potential of a compound to inhibit the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, potently stimulates macrophages to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Differentiation (optional but recommended for macrophage-like phenotype):

-

Seed THP-1 monocytes in a 24- or 48-well plate.

-

Induce differentiation into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Wash the cells to remove PMA and allow them to rest in fresh medium.

-

-

Compound Pre-treatment:

-

Treat the differentiated THP-1 cells with various concentrations of this compound or its metabolites for a specified pre-incubation period (e.g., 1-2 hours).

-

-

LPS Stimulation:

-

Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.

-

Incubate for a defined period (e.g., 4-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

-

TNF-α Quantification (ELISA):

-

Use a commercial human TNF-α ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for human TNF-α.

-

Add the collected cell supernatants and a standard curve of recombinant human TNF-α to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in the samples based on the standard curve.

-

Determine the inhibitory effect of the compound on TNF-α secretion.

-

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCT 116) and treat them with the test compound for the desired duration.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing to prevent clumping.

-

Incubate the cells in ethanol at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission.

-

Generate a histogram of DNA content to visualize the cell cycle distribution.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases using appropriate software.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Hydrolysis of this compound

The initial and crucial step for the bioactivity of this compound is its enzymatic hydrolysis.

References

4-Methoxyglucobrassicin CAS number and chemical data

An In-depth Technical Guide to 4-Methoxyglucobrassicin For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a naturally occurring glucosinolate found in cruciferous vegetables. It covers its chemical identity, biosynthetic and metabolic pathways, and detailed experimental protocols for its study.

Chemical and Physical Data

This compound is an indole glucosinolate found in plants of the Brassicaceae family, such as broccoli and cabbage.[1][2][3] Its chemical information is summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 83327-21-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₇H₂₂N₂O₁₀S₂ | [1][2][4][5] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | [6] |

| Synonyms | (4-Methoxy-3-indolylmethyl)glucosinolate, 4-Methoxyindol-3-methyl glucosinolate | [1][2][4][5] |

| InChI | InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1 | [1][4][5] |

| InChIKey | IIAGSABLXRZUSE-UFRBAHOGSA-N | [1][5][6] |

| Canonical SMILES | COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)S[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 478.49 g/mol | [1][2][4] |

| Monoisotopic Mass | 478.07158725 Da | [6] |

| Density (Predicted) | 1.77 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 12.81 ± 0.70 | [2] |

| Solubility | Soluble in water and polar organic solvents. | [1] |

| Appearance | Solid | [1] |

Signaling and Metabolic Pathways

Glucosinolates are synthesized from amino acids and undergo a three-phase biosynthetic pathway: side-chain elongation, development of the core structure, and secondary side-chain modifications.[7]

Biosynthesis of this compound

This compound is an indolic glucosinolate derived from the amino acid tryptophan.[8][9] The biosynthesis involves the conversion of Indole-3-yl-methyl glucosinolate (Glucobrassicin) to this compound. This conversion is catalyzed by the cytochrome P450 enzyme CYP81F2, which hydroxylates the indole ring at the 4-position, followed by a methylation step.[10]

Metabolic Degradation

Upon tissue damage in plants, glucosinolates like this compound are hydrolyzed by myrosinase enzymes.[11] This reaction cleaves the glucose moiety, leading to an unstable aglycone that can rearrange to form various bioactive compounds, primarily isothiocyanates.[8][11] In the human gut, commensal bacteria such as Bacteroides thetaiotaomicron can also metabolize glucosinolates, converting them into chemopreventive isothiocyanates.[12]

References

- 1. CAS 83327-21-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 83327-21-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C17H22N2O10S2 | CID 656563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Glucobrassicin - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Metabolic Pathway for Activation of Dietary Glucosinolates by a Human Gut Symbiont - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of 4-Methoxyglucobrassicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyglucobrassicin, an indole glucosinolate prevalent in cruciferous vegetables of the Brassica genus, is a subject of growing interest within the scientific community due to the bioactive properties of its metabolic products. Upon ingestion and subsequent enzymatic hydrolysis, this compound is converted into a cascade of compounds, most notably 4-methoxyindole-3-carbinol (4-MeO-I3C). This metabolite, analogous to the well-studied indole-3-carbinol (I3C), is believed to exert significant biological effects, including the modulation of key signaling pathways implicated in cellular health and disease. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical processes to support further research and drug development endeavors.

Introduction

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the order Brassicales. This compound is distinguished by a methoxy group on the indole ring, a structural feature that influences its metabolic fate and the biological activity of its derivatives. The primary route of metabolism is initiated by the enzyme myrosinase (a thioglucoside glucohydrolase), which is physically separated from glucosinolates in intact plant tissue but comes into contact upon tissue disruption, such as during food preparation or mastication. This enzymatic action triggers a series of reactions leading to the formation of biologically active compounds.

Quantitative Data on this compound and Its Metabolites

The concentration of this compound varies significantly among different Brassica species and even between cultivars. The following tables summarize the reported concentrations in various vegetables.

Table 1: Concentration of this compound in Various Brassica Vegetables

| Vegetable | Species | Concentration (μmol/g dry weight) | Reference |

| Kimchi | Brassica rapa subsp. pekinensis | 0.12 - 9.36 | [1] |

| Chinese Cabbage | Brassica rapa ssp. pekinensis | Predominant indole glucosinolate | [2] |

| Red Cabbage | Brassica oleracea var. capitata f. rubra | Detected | [3][4] |

| Rapeseed Sprouts | Brassica napus | Detected among other indole glucosinolates | [5] |

Table 2: Proliferation Inhibition of Colon Cancer Cells by 4-Methoxyindole-3-carbinol (4-MeO-I3C)

| Cell Line | IC50 (μM) after 48h | Reference |

| DLD-1 | 116 | [6] |

| HCT 116 | 96 | [6] |

Metabolic Pathways

The metabolism of this compound is a multi-step process, beginning with enzymatic hydrolysis and leading to the formation of various bioactive compounds.

Initial Hydrolysis by Myrosinase

The metabolic journey of this compound begins with its hydrolysis by the enzyme myrosinase. This reaction cleaves the thioglucosidic bond, releasing a glucose molecule and an unstable aglycone.

Formation of 4-Methoxyindole-3-carbinol and Other Products

The unstable aglycone spontaneously rearranges to form 4-methoxy-3-indolylmethylisothiocyanate, which is also highly unstable and rapidly hydrolyzes to 4-methoxyindole-3-carbinol (4-MeO-I3C) and thiocyanate ion.

Acid-Catalyzed Condensation of 4-Methoxyindole-3-carbinol

In the acidic environment of the stomach, 4-MeO-I3C molecules can undergo condensation reactions to form various oligomeric products, similar to the dimerization of I3C to 3,3'-diindolylmethane (DIM). While the specific condensation products of 4-MeO-I3C are not as extensively characterized as those of I3C, it is presumed that analogous dimers and trimers are formed.

Signaling Pathways Modulated by 4-Methoxyindole-3-carbinol

Research, primarily extrapolated from studies on I3C and its derivatives, suggests that 4-MeO-I3C is a potent modulator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Activation of AhR leads to the induction of Phase I and Phase II detoxification enzymes, such as Cytochrome P450 1A1 (CYP1A1).

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is adapted from methods described for the analysis of glucosinolates in Brassica vegetables.

-

Sample Preparation: Freeze-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered sample into a 2 mL microcentrifuge tube.

-

Add 1 mL of 70% methanol (preheated to 70°C).

-

Vortex the mixture vigorously and incubate at 70°C for 20 minutes in a water bath.

-

Centrifuge the sample at 12,000 x g for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants.

-

-

Purification (Optional, for desulfoglucosinolate analysis):

-

Load the crude extract onto a DEAE-Sephadex A-25 column.

-

Wash the column with water.

-

Add a solution of purified sulfatase and incubate overnight at room temperature to desulfate the glucosinolates.

-

Elute the desulfoglucosinolates with water.

-

References

- 1. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 4-Methoxyglucobrassicin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methoxyglucobrassicin is an indole glucosinolate, a class of secondary metabolites found predominantly in Brassicaceae vegetables such as broccoli, cabbage, and kale.[1][2] Upon enzymatic hydrolysis by myrosinase, which occurs when the plant tissue is damaged, this compound releases bioactive compounds like isothiocyanates and indole-3-carbinol.[3] These breakdown products are of significant interest in nutritional and pharmaceutical research for their potential antioxidant and anti-cancer properties.[3][4] Accurate quantification of this compound in plant matrices and derived products is crucial for quality control, efficacy studies, and understanding its role in human health.